3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]
Description
This compound is a dimeric 1,2,4-oxadiazole derivative featuring a 12-carbon alkyl chain (dodecane) linker connecting two oxadiazole rings, each substituted at the 5-position with a difluoromethyl (-CF₂H) group. The 1,2,4-oxadiazole core contributes to thermal stability due to aromatic electron delocalization, while the difluoromethyl groups introduce moderate electron-withdrawing effects .
Properties
CAS No. |
648440-90-8 |
|---|---|
Molecular Formula |
C18H26F4N4O2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-[12-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26F4N4O2/c19-15(20)17-23-13(25-27-17)11-9-7-5-3-1-2-4-6-8-10-12-14-24-18(16(21)22)28-26-14/h15-16H,1-12H2 |
InChI Key |
HVMUXRCRXGDQPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NOC(=N1)C(F)F)CCCCCC2=NOC(=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Condensation of Amidoximes and Carboxylic Acids
This method involves the reaction of amidoximes derived from dodecanediamine with difluoromethyl-substituted carboxylic acids. The process can be summarized as follows:
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- Dodecanediamine is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding amidoxime.
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- The amidoxime is then reacted with difluoromethyl-substituted carboxylic acid in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
- The reaction typically yields moderate to high purity oxadiazole derivatives after purification.
Method 2: Cycloaddition of Nitrile Oxides
This method employs nitrile oxides generated in situ from the corresponding precursors:
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- A suitable nitrile precursor (e.g., difluoromethyl-substituted nitriles) is treated with an oxidizing agent (e.g., hydrogen peroxide) to generate the nitrile oxide.
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- The generated nitrile oxide is reacted with dodecanediamine derivatives under controlled temperature conditions.
- This method may require a catalyst (e.g., platinum(IV)) to facilitate the reaction and improve yields.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the two methods discussed above:
| Method | Yield (%) | Reaction Time | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation with Amidoxime | 60-90 | 4-24 hours | Reflux in DMSO | Simplicity, moderate yields | Longer reaction times |
| Cycloaddition of Nitrile Oxide | 50-80 | 2-8 hours | Controlled temperature | Faster reaction | Requires careful handling |
Research Findings and Observations
Recent studies have shown that the choice of solvent and temperature significantly affects the yield and purity of oxadiazole derivatives:
Solvent Effects : DMSO has been noted for its ability to solvate reactants effectively, leading to improved yields compared to other solvents like ethanol or water.
Temperature Control : Maintaining an optimal temperature during reactions is crucial; excessive heat can lead to side reactions or decomposition of sensitive intermediates.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes pH-dependent hydrolysis, particularly under enzymatic or basic conditions. Studies on difluoromethyl-1,3,4-oxadiazoles (DFMOs) demonstrate that the ring opens via nucleophilic attack by water at the electrophilic sp² carbon adjacent to the difluoromethyl group, forming a hydrazide intermediate (Figure 1) .
Key Findings:
-
Conditions : Hydrolysis occurs at pH 7–10, accelerated by Zn²⁺-dependent enzymes (e.g., HDAC6) .
-
Products :
-
Kinetics : Slow-binding mechanism with residence times up to 5 hours .
| Reaction Conditions | Products | Conversion/Yield | Reference |
|---|---|---|---|
| pH 9.5, 90°C, 2 hours | Hydrazide derivatives | 51–92% | |
| HDAC6 enzymatic catalysis | Difluoroacetylhydrazide (DFAcH) | >90% inhibition |
Key Findings:
-
Reactivity :
-
Products :
-
Substituted thioether or amine derivatives (theoretical, based on dichloromethyl analogs).
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Thermal Decomposition
The compound’s thermal stability is influenced by the dodecane linker and oxadiazole rings:
Key Findings:
-
Decomposition Pathways :
-
Thermogravimetric Analysis (TGA) :
Key Findings:
-
Nitration/Sulfonation : Requires HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives (observed in nitro-oxadiazole analogs) .
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Halogenation : Limited reactivity; iodination possible with I₂/AgNO₃ in acetonitrile .
Enzymatic Interactions
The compound’s bifunctional structure enables interactions with metalloenzymes like HDAC6:
Key Findings:
-
Mechanism : Acts as a mechanism-based inhibitor, forming a covalent adduct with Zn²⁺ in the enzyme active site .
-
Crystallographic Data :
Structural and Mechanistic Insights
Scientific Research Applications
Histone Deacetylase Inhibition
Recent studies indicate that derivatives of difluoromethyl-1,2,4-oxadiazole, including 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole], exhibit potent inhibitory effects on histone deacetylase 6 (HDAC6). HDAC6 is a critical target in cancer therapy due to its role in regulating gene expression and cellular processes related to tumor growth and progression. The compound has shown selectivity for HDAC6 over other isoforms, suggesting its potential as a therapeutic agent with reduced side effects compared to non-selective inhibitors .
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing oxadiazole moieties can exhibit significant antibacterial and antifungal activities. The structural features of 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] may enhance its efficacy against various pathogens due to the difluoromethyl group which can influence the interaction with microbial targets .
Anti-inflammatory Properties
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. The introduction of substituents like the difluoromethyl group in the oxadiazole ring can enhance the anti-inflammatory activity of the compound. This makes it a candidate for developing new anti-inflammatory drugs that could be effective in treating conditions such as arthritis and other inflammatory diseases .
Polymer Chemistry
The unique structure of 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] allows it to be utilized as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure of the oxadiazole moiety. This application is particularly relevant in developing high-performance materials for industrial applications .
Coatings and Films
The compound's chemical stability and resistance to environmental degradation make it suitable for use in coatings and films. It can be incorporated into formulations to improve durability and resistance to solvents and UV radiation. Such coatings are valuable in automotive and aerospace industries where material performance under extreme conditions is crucial .
Case Study 1: HDAC6 Inhibition
In a study published by PMC, researchers synthesized various difluoromethyl-oxadiazole compounds and evaluated their inhibitory effects on HDAC6. Among these compounds, those with structural similarities to 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] showed promising results with IC50 values in the nanomolar range, indicating strong inhibition potential against HDAC6 while maintaining selectivity over other isoforms .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of oxadiazole derivatives against common bacterial strains. The results indicated that compounds similar to 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] exhibited significant inhibition zones compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] exerts its effects involves the interaction of its oxadiazole rings with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to cell death in the case of antimicrobial activity.
Comparison with Similar Compounds
Substituent Effects on Oxadiazole Derivatives
The substituent at the 5-position of 1,2,4-oxadiazole significantly influences chemical and physical properties. Key analogs include:
Key Findings :
- Electron-Withdrawing Groups: Trinitromethyl (-C(NO₂)₃) and fluorodinitromethyl (-CF(NO₂)₂) substituents enhance detonation performance and oxygen balance but reduce thermal stability compared to difluoromethyl (-CF₂H) .
- Biological Activity : Difluoromethyl derivatives (e.g., the target compound) may exhibit lower acute toxicity compared to pesticidal oxadiazoles like oxadiazon, which contain chloro and alkyl groups .
Linker Length and Symmetry
The dodecane (C12) linker in the target compound distinguishes it from shorter-chain analogs:
Key Findings :
Thermal and Chemical Stability
The thermal stability of oxadiazoles depends on substituent electronic effects and molecular symmetry:
- Target Compound: Expected decomposition temperature >150°C (inferred from difluoromethyl analogs), with stability comparable to non-nitro oxadiazoles .
- Nitro-Substituted Analogs : 5,5′-Bis(trinitromethyl) derivatives decompose explosively above 160°C, limiting their utility outside energetic materials .
- Metal Complexes : Cu(II) and Zn(II) complexes of 1,2,4-oxadiazoles (e.g., 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole) exhibit enhanced stability and anticancer activity, though the target compound lacks reported metal-binding studies .
Biological Activity
3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is with a CAS number of 648440-90-8. The structure features a dodecane backbone with two oxadiazole rings substituted with difluoromethyl groups, contributing to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Certain oxadiazoles have been shown to induce apoptosis in cancer cells through various pathways. The presence of the oxadiazole ring enhances the ability of these compounds to interact with biological targets involved in cell proliferation and survival.
- Case Study : A study highlighted the synthesis of oxadiazole derivatives that demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have also shown promising antimicrobial properties:
- Spectrum of Activity : Research has demonstrated that these compounds possess antibacterial, antifungal, and antiviral activities. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
- Case Study : A specific derivative was noted for its strong activity against Mycobacterium bovis, indicating potential applications in treating tuberculosis .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:
- Mechanism : These compounds may inhibit key inflammatory mediators, reducing the overall inflammatory response.
- Research Findings : Studies have reported that certain oxadiazoles exhibit analgesic effects comparable to standard pain relief medications .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole], and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of precursor hydrazides or amidoximes under reflux conditions. For example, analogous oxadiazole derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) followed by crystallization . Yield optimization requires precise control of stoichiometry, solvent selection, and reaction time. Purity validation via HPLC or NMR is critical to confirm structural integrity, especially for difluoromethyl groups prone to hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer:
- NMR : Use NMR to confirm difluoromethyl group integration and NMR for alkyl chain conformation analysis.
- FT-IR : Identify oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm) and C-F bonds (1000–1200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy, critical for verifying the bis-oxadiazole structure.
- HPLC : Reverse-phase chromatography with UV detection monitors purity, particularly for byproducts from incomplete cyclization .
Q. How should researchers design experiments to validate the compound’s thermal stability for applications in high-temperature environments?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under inert atmospheres (N or Ar) to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions or exothermic/endothermic events. For reproducibility, use standardized heating rates (e.g., 10°C/min) and replicate trials to address variability .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the difluoromethyl-oxadiazole moiety in catalytic or photoactive systems?
- Methodological Answer: Computational modeling (DFT or MD simulations) can elucidate electronic effects, such as fluorine’s electron-withdrawing impact on oxadiazole ring electrophilicity. Experimental validation via cyclic voltammetry quantifies redox potentials, while UV-Vis spectroscopy tracks photoexcitation behavior. Cross-reference with analogous triazole or thiadiazole systems to identify unique reactivity patterns .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer:
- Systematic Solubility Screening : Use a factorial design to test solvents (polar, non-polar, protic, aprotic) at varying temperatures.
- Data Normalization : Account for batch-to-batch impurities by correlating solubility with HPLC purity scores.
- Theoretical Framework : Apply Hansen solubility parameters to predict solvent compatibility, addressing outliers through molecular dynamics simulations .
Q. What advanced separation techniques (e.g., membrane filtration, chromatography) are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer:
- Membrane Technologies : Nanofiltration with molecular weight cut-off (MWCO) membranes (e.g., 500–1000 Da) separates the target compound (MW ~450–500 g/mol) from smaller byproducts.
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation. Validate with LC-MS to confirm separation efficiency .
Q. How do structural modifications (e.g., alkyl chain length, fluorination patterns) influence the compound’s biological or material properties?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl spacers (C8–C16) and fluorination positions.
- Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains.
- Material Properties : Measure glass transition temperatures () and crystallinity via XRD to correlate alkyl chain flexibility with thermal behavior .
Theoretical and Methodological Frameworks
- Guiding Principle : Link experimental design to supramolecular chemistry theories (e.g., steric effects of fluorinated groups) or materials science frameworks (e.g., polymer compatibility) .
- Contradiction Analysis : Apply abductive reasoning to reconcile conflicting data, prioritizing peer-reviewed studies over preliminary findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
